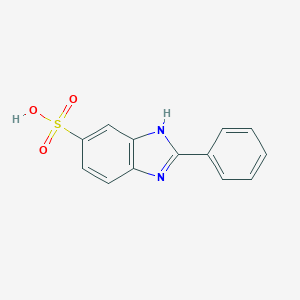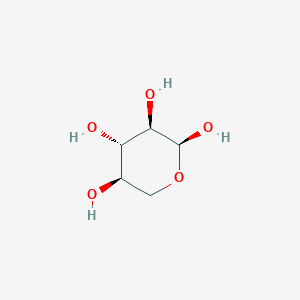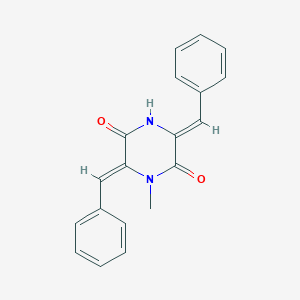
Orsellinic acid
Overview
Description
Orsellinic acid, also known as 2,4-dihydroxy-6-methylbenzoic acid, is a phenolic acid that plays a significant role in the biochemistry of lichens. It is a common subunit of depsides, which are compounds found in various lichens.
Scientific Research Applications
Orsellinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various compounds.
Medicine: Some derivatives of this compound, such as mycophenolic acid, are used as immunosuppressive drugs.
Industry: this compound is used in the production of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of orsellinic acid involves its interaction with various molecular targets and pathways. It is biosynthesized by a polyketide pathway, which involves the action of polyketide synthase enzymes . These enzymes facilitate the formation of this compound from simpler precursors.
Safety and Hazards
Orsellinic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
The advent of synthetic biology has yielded fruitful studies on orsellinic acid-derived meroterpenoids, which reportedly possess important biological activities . Genomics and transcriptomics have significantly accelerated the discovery of the biosynthetic genes for this compound-derived fungal and plant meroterpenoids . With the knowledge of the biosynthetic machinery, combinatorial and engineered biosyntheses have yielded novel molecules with improved bioactivities . These studies will lay the foundation for the production of meroterpenoids with novel medicinal properties .
Biochemical Analysis
Biochemical Properties
Orsellinic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of secondary metabolites. It interacts with several enzymes, including polyketide synthases, which catalyze its formation by condensing acetyl-CoA with malonyl-CoA units . Additionally, this compound is involved in the synthesis of complex fungal metabolites and lichens, where it serves as a building block . The interactions of this compound with these enzymes are essential for the production of various bioactive compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit biological activities such as anti-HIV and immunosuppressive effects . The compound affects cell function by modulating the expression of specific genes and proteins involved in these pathways. For example, this compound derivatives have been found to improve short-term memory in Alzheimer’s disease models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The polyketide synthase enzyme responsible for its biosynthesis, such as ArmB from Armillaria mellea, catalyzes the condensation of acetyl-CoA with malonyl-CoA units . Further modifications by decarboxylases and tyrosinase-like proteins lead to the production of bioactive metabolites. These interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound and its derivatives can be produced efficiently in heterologous hosts like Aspergillus oryzae, with yields varying based on the carbon source used . The stability of this compound in different conditions and its long-term effects on cellular function are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-HIV activity, while higher doses could potentially lead to toxic or adverse effects . Understanding the threshold effects and the safe dosage range is crucial for its application in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyketide pathway. It interacts with enzymes such as polyketide synthases and decarboxylases, which are essential for its biosynthesis and further modifications . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biological function . The transport mechanisms ensure that this compound reaches its target sites within the cell.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function within the cell . Understanding the subcellular distribution of this compound helps elucidate its role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Orsellinic acid can be synthesized through several methods:
Oxidation of Orsellaldehyde: This method involves the oxidation of orsellaldehyde to produce this compound.
Michael Adduct Formation: this compound can also be prepared through a Michael adduct reaction.
Hydrolysis of Everninic Acid or Ramalic Acid: By boiling these acids with barium hydroxide, this compound can be produced.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in synthetic biology have shown promise. For instance, the heterologous expression of polyketide synthase genes in Aspergillus oryzae has been used to produce this compound .
Chemical Reactions Analysis
Orsellinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, are common.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as o-orsellinaldehyde .
Comparison with Similar Compounds
Orsellinic acid is similar to other phenolic acids, such as salicylic acid and gallic acid. it is unique due to its specific structure and the presence of two hydroxyl groups and a methyl group on the benzene ring. This structure allows this compound to participate in unique chemical reactions and exhibit distinct biological activities .
Similar Compounds:
- Salicylic acid
- Gallic acid
- Caffeic acid
properties
IUPAC Name |
2,4-dihydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKYESDOVDKZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197385 | |
| Record name | o-Orsellinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480-64-8 | |
| Record name | Orsellinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Orsellinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Orsellinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORSELLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11XLA0494B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biosynthetic pathway for orsellinic acid in fungi?
A1: this compound is primarily biosynthesized in fungi via the acetate-malonate pathway. This involves the condensation of one acetyl-CoA unit with three malonyl-CoA units. []
Q2: Is 6-methylsalicylic acid a direct precursor of this compound in Aspergillus fumigatus?
A2: While 6-methylsalicylic acid can be hydroxylated to form this compound in Aspergillus fumigatus, research suggests it is not a direct precursor. It's likely converted into a true intermediate, potentially after hydroxylation. []
Q3: How is this compound metabolized in Gliocladium roseum?
A3: Gliocladium roseum can decarboxylate this compound, releasing orcinol into the medium. The organism also possesses an esterase that hydrolyzes this compound methyl ester. []
Q4: Can the chirality of malonyl-CoA influence this compound biosynthesis?
A4: Yes, studies using chirally labelled malonates have shown that the hydrogen atoms eliminated during this compound biosynthesis originate from opposite absolute orientations in malonyl-CoA, indicating stereospecificity. []
Q5: What is the role of this compound in the interaction between Streptomyces rapamycinicus and Aspergillus nidulans?
A5: Direct physical interaction between these two organisms triggers this compound production in Aspergillus nidulans. This is mediated by the bacterial metabolite Polaramycin B, which induces the expression of the fungal this compound gene cluster. [, ]
Q6: Does this compound production in Aspergillus nidulans involve histone modifications?
A6: Yes, the bacterial trigger leads to the modification of fungal histones. Specifically, the Saga/Ada complex, a histone acetyltransferase, is required for the induction of the this compound gene cluster in A. nidulans by S. rapamycinicus. [, ]
Q7: What specific histone modifications are linked to this compound production in A. nidulans?
A7: Increased acetylation of histone H3 at lysine 9 and 14 is observed during the interaction of A. nidulans and S. rapamycinicus. This acetylation is dependent on the Saga/Ada complex and is linked to the activation of the this compound gene cluster. []
Q8: How does this compound contribute to the virulence of the insect pathogen Beauveria bassiana?
A8: In Beauveria bassiana, this compound is a precursor to the bibenzoquinone oosporein. Oosporein exhibits insecticidal activity and is required for full fungal virulence by suppressing the insect's immune response. []
Q9: Does this compound possess any inherent biological activity?
A9: Yes, this compound has demonstrated immunomodulatory activity. It can suppress the respiratory burst of human phagocytes and murine macrophages. [, ]
Q10: What are some notable derivatives of this compound found in nature?
A10: this compound serves as a building block for numerous natural products, including:
- Depsides: e.g., lecanoric acid [, ], methyl haematommate [, ], and montagnetol [, ]
- Depsidones: e.g., physodic acid and lobaric acid []
- Meroterpenoids: e.g., ascofuranone and ascochlorin [], daurichromenic acid [], and globosumones A-C []
- Other derivatives: e.g., fumigatol and fumigatin [, , ], gliorosein [], and trivaric acid []
Q11: How does the structure of this compound esters influence their radical scavenging activity?
A11: Studies on orsellinates (esters of this compound) revealed that increasing the length of the alkyl chain from methyl to n-butyl generally enhances their radical scavenging activity. Branching in the alkyl chain also influences the activity, with iso-propyl and tert-butyl derivatives exhibiting higher activity compared to their linear counterparts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






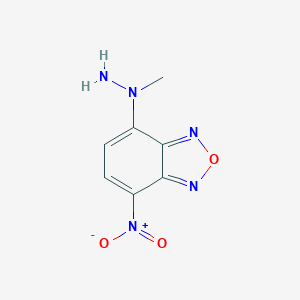
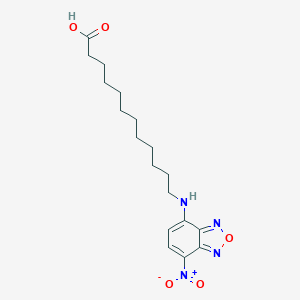
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)
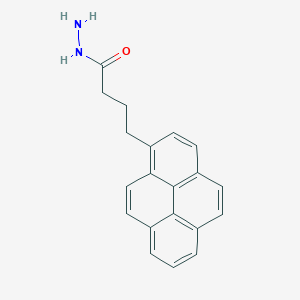
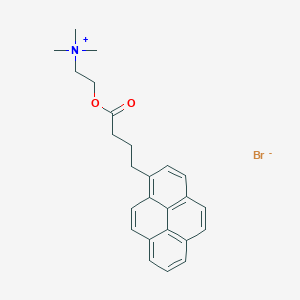
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
